molecular formula C12H9F3N4O B4353405 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

Cat. No.: B4353405
M. Wt: 282.22 g/mol
InChI Key: ALNJNYCCQZRJOR-UHFFFAOYSA-N
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Description

3-Methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, an isoxazolo[5,4-b]pyridine core, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine typically involves multiple steps, starting with the construction of the pyrazole ring followed by the formation of the isoxazolo[5,4-b]pyridine core. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as hydrazines and β-keto esters, to form the pyrazole ring.

  • Cyclization Reactions: Cyclization reactions are employed to form the isoxazolo[5,4-b]pyridine core. This step may involve the use of cyclization agents and specific reaction conditions to ensure the formation of the desired ring structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the compound.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups, such as nitro groups, to amines.

  • Substitution Reactions: Substitution reactions can be used to replace certain atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, aldehydes, or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, 3-Methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine has shown potential as a pharmacophore for drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

Medicine: The compound has been investigated for its potential medicinal properties, including its antileishmanial and antimalarial activities. Studies have shown that derivatives of this compound can exhibit potent biological activities against various pathogens.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in materials science and chemical synthesis.

Mechanism of Action

The mechanism by which 3-Methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's biological activity by increasing its lipophilicity and binding affinity to target proteins.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit specific enzymes involved in disease processes, such as proteases or kinases.

  • Receptors: It may interact with cellular receptors, modulating their activity and leading to therapeutic effects.

  • Pathways: The compound may affect various signaling pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

  • 3-Methyl-6-(1-methyl-1H-pyrazol-3-yl)pyrazolo[3,4-b]pyridine: This compound is structurally similar but lacks the trifluoromethyl group, resulting in different biological activities.

  • 4-(Trifluoromethyl)isoxazolo[5,4-b]pyridine: This compound has the trifluoromethyl group but lacks the pyrazole moiety, leading to distinct chemical properties and reactivity.

Uniqueness: 3-Methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine stands out due to its combination of the pyrazole and trifluoromethyl groups, which contribute to its unique chemical and biological properties. This combination enhances its reactivity and biological activity, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-6-(1-methylpyrazol-3-yl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4O/c1-6-10-7(12(13,14)15)5-9(16-11(10)20-18-6)8-3-4-19(2)17-8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNJNYCCQZRJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=NN(C=C3)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 2
3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 3
3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 4
3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Reactant of Route 6
3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

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